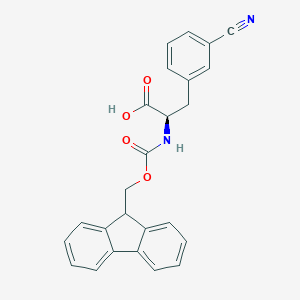

Fmoc-D-3-Cyanophenylalanine

Vue d'ensemble

Description

Fmoc-D-3-Cyanophenylalanine: is a derivative of phenylalanine, an essential amino acid. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a cyano group attached to the phenyl ring. This compound is primarily used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method, due to its stability and ease of removal under basic conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of Fmoc-D-3-Cyanophenylalanine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, solvent choice, and reaction time .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Carboxylic acids or amides.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Chemistry: Fmoc-D-3-Cyanophenylalanine is widely used in peptide synthesis, particularly in the SPPS method, due to its stability and ease of removal under basic conditions. It serves as a building block for the synthesis of complex peptides and proteins .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the design of peptide-based inhibitors and drugs .

Medicine: this compound is used in the development of peptide-based therapeutics, including antimicrobial peptides and enzyme inhibitors. Its unique structure allows for the design of peptides with enhanced stability and bioactivity .

Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for various applications including drug delivery and tissue engineering .

Mécanisme D'action

The mechanism of action of Fmoc-D-3-Cyanophenylalanine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and is removed under basic conditions to allow for further coupling reactions . The cyano group can participate in various chemical reactions, providing versatility in the design of peptides and other compounds .

Comparaison Avec Des Composés Similaires

Fmoc-Phenylalanine: Lacks the cyano group, making it less versatile in certain chemical reactions.

Fmoc-4-Cyanophenylalanine: Similar structure but with the cyano group at the para position, affecting its reactivity and properties.

Uniqueness: Fmoc-D-3-Cyanophenylalanine is unique due to the presence of the cyano group at the meta position, which provides distinct reactivity and allows for the design of peptides with specific properties. Its use in SPPS and the ability to undergo various chemical reactions make it a valuable compound in research and industry .

Activité Biologique

Fmoc-D-3-Cyanophenylalanine (Fmoc-D-3-CN-Phe) is a non-natural amino acid that has garnered significant attention in biochemical and pharmaceutical research due to its unique structural properties and biological activities. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) and serves as a valuable building block for the development of peptides with enhanced stability, bioactivity, and fluorescence properties.

Chemical Structure and Properties

This compound is characterized by the presence of a cyano group at the meta position of the phenyl ring, alongside the fluorenylmethoxycarbonyl (Fmoc) protective group. Its molecular formula is with a molecular weight of 412.44 g/mol. The Fmoc group provides stability during synthesis and can be selectively removed under basic conditions, allowing for further peptide coupling reactions.

The biological activity of this compound is largely attributed to its incorporation into peptides and proteins. When included in peptide sequences, it can modulate protein folding, stability, and interactions with other biomolecules. The cyano group enhances the fluorescence properties of the resulting peptides, making them useful for studying protein dynamics and interactions.

1. Protein-Protein Interactions

This compound has been employed to study protein-protein interactions by strategically incorporating it into specific regions of proteins. This allows researchers to probe binding mechanisms and energetics at molecular interfaces, providing insights into complex biological processes.

2. Fluorescence Probing

The cyano group in Fmoc-D-3-CN-Phe serves as an effective fluorescence probe. Studies have shown that its fluorescence can be modulated based on environmental factors such as hydrogen bonding and interactions with other amino acids, particularly tyrosine (Tyr) and tryptophan (Trp) . This property enables detailed investigations into protein conformations and dynamics.

3. Peptide Therapeutics

Due to its unique properties, this compound is being explored for the design of novel peptide-based therapeutics. The ability to modify peptide interactions with biological targets holds promise for developing drugs with improved potency and selectivity against various diseases .

Case Study 1: Self-Assembly Properties

Research has demonstrated that peptides containing this compound can self-assemble into hydrogels under specific conditions. A study showed that varying charge and sequence affected the gelation process, highlighting potential applications in tissue engineering and drug delivery systems .

| Condition | Gelation Time | Observations |

|---|---|---|

| Water | > 6 days | No gel formation |

| PBS | 6 days | Gel formation observed |

| PBS + NaCl | 2 days | Rapid gel formation |

Case Study 2: Fluorescence Dynamics

In another study, the incorporation of this compound into a model protein allowed researchers to observe changes in fluorescence intensity as a function of conformational changes within the protein structure. This highlighted the utility of this amino acid in understanding protein folding mechanisms .

Comparative Analysis with Similar Compounds

The unique properties of this compound can be contrasted with similar compounds:

| Compound | Key Features |

|---|---|

| Fmoc-Phenylalanine | Lacks cyano group; less versatile in reactions |

| Fmoc-4-Cyanophenylalanine | Cyano group at para position; different reactivity |

| This compound | Cyano group at meta position; distinct reactivity |

Propriétés

IUPAC Name |

(2R)-3-(3-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O4/c26-14-17-7-5-6-16(12-17)13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLOUTPKZUJTGV-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205526-37-0 | |

| Record name | 3-Cyano-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205526-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.